2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include tert-butylamine, methylhydrazine, and various halogenated intermediates .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolo[4,3-a]pyrazine core and exhibit similar biological activities.
Benzodiazole derivatives: Compounds with the benzodiazole ring system are known for their diverse pharmacological properties.
Uniqueness
What sets 2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole apart is its combination of multiple heterocyclic rings, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H23N7 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
8-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C20H23N7/c1-13-23-24-18-17(21-9-10-26(13)18)25-11-14(12-25)27-16-8-6-5-7-15(16)22-19(27)20(2,3)4/h5-10,14H,11-12H2,1-4H3 |
InChI Key |
DSDJFYDTDBPAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC(C3)N4C5=CC=CC=C5N=C4C(C)(C)C |
Origin of Product |
United States |
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